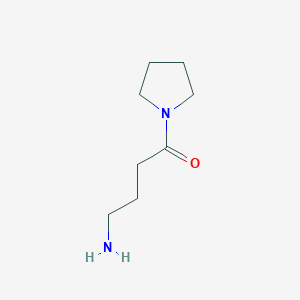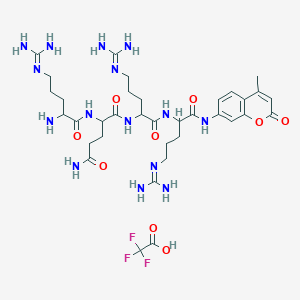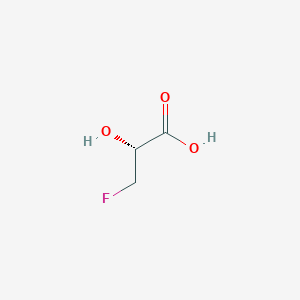
4-Amino-1-(pyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method involves the reductive amination of 4-oxobutan-1-amine with pyrrolidine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Ceria-supported gold nanoparticles, oxygen atmosphere, temperatures around 160°C.
Reduction: Sodium cyanoborohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product.
Major Products Formed
Oxidation: 2-pyrrolidone (γ-butyrolactam).
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
4-Amino-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it acts as an intermediate in the formation of lactams, indicating its role in the catalytic pathway . The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Pyrrolidinyl)-1-butylamine: Similar structure but lacks the ketone group.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a methyl group and belongs to the class of valine derivatives.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: A structural analog with a different substitution pattern.
Uniqueness
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
4-amino-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |
Clé InChI |
PQXWFFNPZFYZAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)




![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)
![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)

![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)

![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)
![(1R,2S,3S,4S)-3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12114616.png)

